1-methyl-5-{[1-(piperidin-1-yl)propan-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-5-{[(1-METHYL-2-PIPERIDINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[(1-METHYL-2-PIPERIDINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the pyrazole ring through alkylation reactions.
Attachment of the Piperidinoethyl Group: The piperidinoethyl group is attached via a nucleophilic substitution reaction, where the nitrogen atom of the pyrazole ring attacks an electrophilic carbon center.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-{[(1-METHYL-2-PIPERIDINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-METHYL-5-{[(1-METHYL-2-PIPERIDINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[(1-METHYL-2-PIPERIDINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-5-AMINOPYRAZOLE-4-CARBOXYLIC ACID: Similar structure but with an amino group instead of the piperidinoethyl group.
1-METHYL-3-ETHYL-4-CHLOROPYRAZOLE-5-CARBOXYLIC ACID: Contains an ethyl and chloro group, differing in functional groups.
Uniqueness
1-METHYL-5-{[(1-METHYL-2-PIPERIDINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-methyl-5-(1-piperidin-1-ylpropan-2-ylcarbamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H22N4O3/c1-10(9-18-6-4-3-5-7-18)16-13(19)12-11(14(20)21)8-15-17(12)2/h8,10H,3-7,9H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
BYDWZPXKRMLBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)C2=C(C=NN2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.